Home > Products > Screening Compounds P87621 > N-(2-Phenylethyl)indomethacin Amide
N-(2-Phenylethyl)indomethacin Amide - 261766-32-9

N-(2-Phenylethyl)indomethacin Amide

Catalog Number: EVT-312123
CAS Number: 261766-32-9
Molecular Formula: C27H25ClN2O3
Molecular Weight: 460.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) that has been extensively used in medical practice for its anti-inflammatory, analgesic, and antipyretic properties. It functions primarily as a cyclooxygenase inhibitor, which is a key enzyme in the prostaglandin synthesis pathway, leading to reduced inflammation and pain. Beyond its traditional uses, indomethacin has been employed as a research tool to investigate adipocyte differentiation, a process critical for understanding metabolic diseases such as obesity and diabetes.

Applications in Various Fields

The discovery that indomethacin and similar NSAIDs can activate PPARs has opened up new avenues for research and potential therapeutic applications. In the field of metabolic diseases, the ability of these drugs to induce adipocyte differentiation could be harnessed to develop novel treatments for conditions like obesity and type 2 diabetes, where regulation of adipogenesis is crucial. Additionally, the activation of PPARα suggests a role for these NSAIDs in modulating liver metabolism, which could have implications for diseases characterized by altered peroxisome function or fatty acid metabolism disorders.

Future Directions
  • Improving Metabolic Stability: Future research could focus on developing analogs of N-(2-Phenylethyl)indomethacin Amide with improved metabolic stability. [] Strategies may involve introducing polar or electron-withdrawing groups to the phenethyl amide moiety to hinder its recognition and degradation by P450 enzymes.
  • Exploring Combinatorial Therapies: Combining N-(2-Phenylethyl)indomethacin Amide with other therapeutic agents could enhance its efficacy and potentially open avenues for new treatment approaches. [] For instance, its combination with agents that boost the endocannabinoid system might provide synergistic anti-inflammatory effects.
  • Investigating Off-Target Effects: A comprehensive understanding of the potential off-target effects of N-(2-Phenylethyl)indomethacin Amide is crucial for its clinical translation. [] Further research should focus on profiling its interactions with other biological targets to assess its safety and selectivity profile.

N-(3-Bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide (Ibu-AM68)

Compound Description: This compound is an ibuprofen analog and a dual-acting inhibitor targeting both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), specifically demonstrating substrate-selective inhibition of COX-2. It inhibits FAAH with a Ki of 0.26 µM and exhibits a mixed-type mechanism of inhibition. Ibu-AM68 significantly reduces COX-2's ability to catalyze the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol. []

(E)-2-cyano-N-[(S)-1-phenylethyl]-3-(pyridin-2-yl)acrylamide (WP1065)

Compound Description: This compound is an analog of cinnamic acid benzyl amide (CABA) and acts as a nonclassical inhibitor of activated JAK2 kinase with an IC50 of 14.8 µM. []

Relevance: WP1065 shares structural similarities with N-(2-Phenylethyl)indomethacin Amide, particularly in the presence of a phenylethyl group attached to the amide nitrogen. Both compounds are being investigated for their potential anticancer properties, albeit through different mechanisms. WP1065 targets JAK2 kinase, a key player in cell growth and proliferation, while N-(2-Phenylethyl)indomethacin Amide is a COX-2 inhibitor, primarily known for its role in inflammation. []

(E)-2-cyano-N-[(S)-1-phenylbutyl]-3-(3-bromopyridin-2-yl)acrylamide (WP1130)

Compound Description: This CABA analog acts as a nonclassical inhibitor of activated JAK2 kinase with an IC50 of 3.8 µM. Structural modifications compared to WP1065 result in enhanced interaction with JAK2. []

Relevance: While structurally distinct from N-(2-Phenylethyl)indomethacin Amide, WP1130 is grouped into the same category due to its amide functionality and potential anti-cancer activity. Both compounds contain amide bonds and are being investigated for their anticancer properties through different mechanisms. []

(E)-2-cyano-N-[(S)-1,4-diphenylbutyl]-3-(3-bromopyridin-2-yl)acrylamide (WP1702)

Compound Description: This compound is another analog of CABA with structural modifications compared to WP1130, further enhancing interaction with JAK2. It acts as a nonclassical inhibitor of activated JAK2 kinase with an IC50 of 2.9 µM. []

Relevance: Despite structural differences from N-(2-Phenylethyl)indomethacin Amide, WP1702 is included due to its shared amide functionality and potential anti-cancer activity. Both compounds are being investigated for their anticancer properties through different mechanisms. []

3-(decyldimethylsilyl)-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide (DMPP)

Compound Description: This silicon-containing amide acts as an inhibitor of acyl-CoA: cholesterol acyltransferase. It undergoes extensive metabolism in the body, primarily involving hydrolysis of the amide bond, oxidation of the phenyl ring, and degradation of the decyldimethylsilyl propanoyl moiety. [, ]

N-[(S)-1-phenylethyl]-2'-carbamoyl-1,1'-binaphthalene-2-carboxylic acid

Compound Description: This compound exists as diastereomers and exhibits a unique crystallization behavior influenced by solvent permittivity, demonstrating dielectrically controlled resolution (DCR). The diastereomeric excess (de) of the deposited amide varies with the solvent permittivity (ε) during crystallization. []

Relevance: This compound shares the N-(1-phenylethyl)amide substructure with N-(2-Phenylethyl)indomethacin Amide. Understanding the influence of solvent permittivity on the crystallization behavior of this related compound can provide insights into the physicochemical properties and potential formulation strategies for N-(2-Phenylethyl)indomethacin Amide. []

2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide

Compound Description: This potent glycogen phosphorylase a (GPa) inhibitor has an IC50 of 6.3 µM. It forms dimers in its crystal structure through cyclic N-H...O hydrogen bonding. []

Relevance: This compound is structurally distinct from N-(2-Phenylethyl)indomethacin Amide but highlights the exploration of amide derivatives for diverse pharmacological activities. Both compounds contain amide bonds and are being investigated for their potential therapeutic benefits through different mechanisms. This compound targets GPa, a key enzyme in glycogen metabolism, while N-(2-Phenylethyl)indomethacin Amide is a COX-2 inhibitor, primarily known for its role in inflammation. []

(S)-2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-hydroxy-1-phenylethyl)acetamide

Compound Description: This compound is an analog of 2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide with significantly lower GPa inhibitory activity (IC50 of 120 µM). []

Relevance: This compound, although structurally different from N-(2-Phenylethyl)indomethacin Amide, emphasizes the structure-activity relationship studies often employed in drug discovery. The difference in GPa inhibitory activity between this compound and its close analog underscores the impact of even subtle structural changes on biological activity. While both compounds contain amide functionalities, their target specificity and potency vary significantly. []

Classification

N-(2-Phenylethyl)indomethacin amide is classified as an aromatic amide and falls under the category of NSAIDs. Its primary mechanism of action involves the inhibition of COX-2, making it a candidate for therapeutic applications in inflammatory conditions.

Synthesis Analysis

The synthesis of N-(2-Phenylethyl)indomethacin amide typically involves the amidation reaction of indomethacin with 2-phenylethylamine. This reaction can be facilitated using coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in solvents like dimethylformamide. The general synthetic route can be summarized as follows:

  1. Starting Materials: Indomethacin and 2-phenylethylamine.
  2. Reagents: HATU or similar coupling agents; base such as N,N-diisopropylethylamine.
  3. Solvent: Dimethylformamide.
  4. Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

The purity of the final product can be assessed through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Molecular Structure Analysis

N-(2-Phenylethyl)indomethacin amide has a molecular formula of C27H25ClN2O3 and a molecular weight of 461 g/mol. Its structure features an indole ring system characteristic of indomethacin, modified by the addition of a phenylethyl group at the nitrogen atom of the amide linkage. Key structural attributes include:

  • Indole Core: Provides the characteristic NSAID scaffold.
  • Amide Linkage: Enhances binding affinity to COX-2.
  • Phenylethyl Group: Contributes to selectivity and potency against COX-2.

The compound's three-dimensional conformation can be studied using computational modeling techniques, which help predict its interaction with target enzymes.

Chemical Reactions Analysis

N-(2-Phenylethyl)indomethacin amide primarily undergoes reactions typical for amides, including hydrolysis under acidic or basic conditions, which can regenerate indomethacin and 2-phenylethylamine. Additionally, it may participate in reactions involving nucleophilic attack at the carbonyl carbon by various nucleophiles, leading to the formation of different derivatives.

The compound has been shown to inhibit COX-2 selectively with IC50 values reported at approximately 0.06 µM for human recombinant COX-2 and 0.125 µM for ovine COX-1, demonstrating its potential as a therapeutic agent with reduced side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism by which N-(2-Phenylethyl)indomethacin amide exerts its pharmacological effects involves competitive inhibition of the COX enzymes, particularly COX-2. This enzyme catalyzes the conversion of arachidonic acid into prostaglandins, mediators of inflammation and pain. By binding to the active site of COX-2, N-(2-Phenylethyl)indomethacin amide prevents substrate access and subsequent enzyme activity.

Studies indicate that derivatives like this compound exhibit slow, tight-binding kinetics against COX-2, suggesting that they may form stable complexes that prolong their inhibitory effects . This selectivity is crucial for minimizing gastrointestinal toxicity often associated with non-selective NSAIDs.

Physical and Chemical Properties Analysis

N-(2-Phenylethyl)indomethacin amide is characterized by:

  • Appearance: Crystalline solid.
  • Purity: Typically ≥98% as per supplier specifications.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but poorly soluble in water.

The melting point and other thermodynamic properties are essential for understanding its stability and storage conditions; typically, it should be stored at -20°C to maintain integrity .

Applications

N-(2-Phenylethyl)indomethacin amide is primarily researched for its potential applications in treating inflammatory diseases due to its selective inhibition profile against COX-2. Its development represents an effort to create safer alternatives to traditional NSAIDs that minimize gastrointestinal side effects while maintaining efficacy in pain relief and inflammation reduction.

Furthermore, ongoing studies explore its utility in drug development frameworks such as PROTACs (Proteolysis Targeting Chimeras), where it may play a role in targeted protein degradation strategies aimed at treating various diseases, including viral infections like SARS-CoV-2 .

Properties

CAS Number

261766-32-9

Product Name

N-(2-Phenylethyl)indomethacin Amide

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9 g/mol

InChI

InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31)

InChI Key

VYDBTNADENXYSN-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4

Synonyms

N-(2-Phenylethyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-acetamide;

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.